2-Amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Description
The compound is a derivative of 2-Amino-2-(1,3-benzodioxol-5-yl)acetic acid . The benzodioxol group is a common motif in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure would likely feature a bicyclic pentane ring attached to a benzodioxol ring, with an amino group and an acetic acid group attached to one of the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzodioxol ring and the presence of the amino and acetic acid functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amino and acetic acid groups would likely make the compound soluble in polar solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c15-11(12(16)17)14-4-13(5-14,6-14)8-1-2-9-10(3-8)19-7-18-9/h1-3,11H,4-7,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCLAPJWVLNMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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